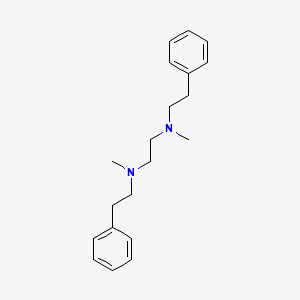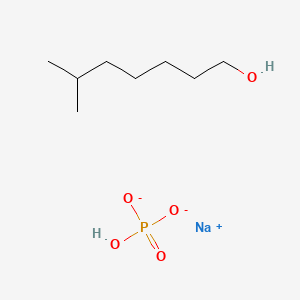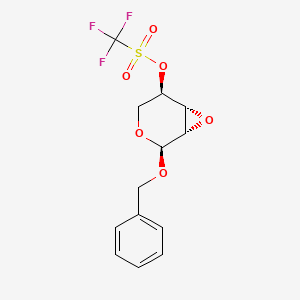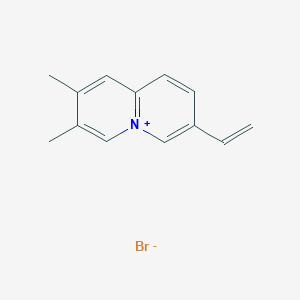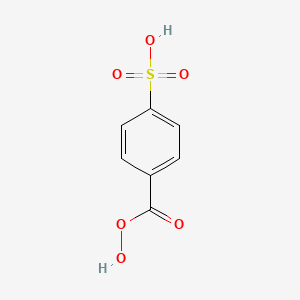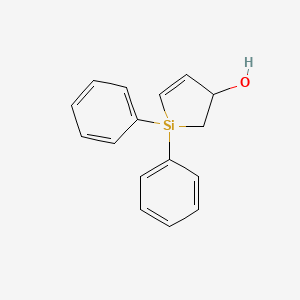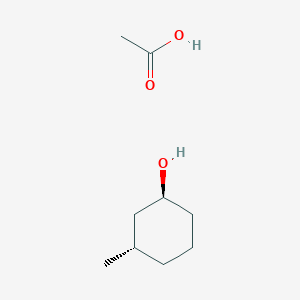
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1S,3S)-3-methylcyclohexan-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the esterification of (1S,3S)-3-methylcyclohexan-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of (1S,3S)-3-methylcyclohexanone or (1S,3S)-3-methylcyclohexanoic acid.
Reduction: Formation of (1S,3S)-3-methylcyclohexane.
Substitution: Formation of (1S,3S)-3-methylcyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chiral nature of the compound can lead to stereospecific interactions, enhancing its efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-methylcyclohexan-1-ol: A stereoisomer with different biological activity.
Cyclohexanol: A simpler alcohol with similar chemical properties but lacking chirality.
Methylcyclohexane: A related compound without the hydroxyl group.
Uniqueness
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is unique due to its combination of a chiral alcohol and acetic acid, providing distinct chemical and biological properties. Its chirality can lead to specific interactions in biological systems, making it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
66922-08-5 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)/t6-,7-;/m0./s1 |
InChI-Schlüssel |
XRJPCYYFUVEELV-LEUCUCNGSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H](C1)O.CC(=O)O |
Kanonische SMILES |
CC1CCCC(C1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
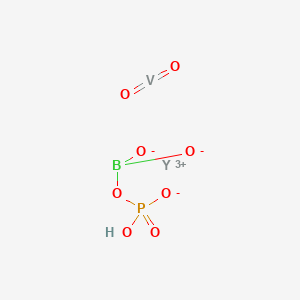

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
